2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate
Overview
Description
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C10H11NO7S and a molecular weight of 289.26 g/mol . This compound is known for its versatility and is commonly used as a reagent in various chemical reactions due to its unique properties, such as extreme acid stability, high base lability, and high polarity .
Mechanism of Action
Target of Action
It is commonly used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
MESNP is postulated to function as a nucleophile . It forms a covalent bond with an electrophile, facilitating the creation of novel products . This interaction with its targets leads to changes in their chemical structure, enabling the synthesis of new compounds .
Biochemical Pathways
Its use in reactions such as the Diels-Alder reaction suggests its involvement in organic synthesis pathways .
Pharmacokinetics
Its high polarity enhances solubility in polar solvents, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of MESNP’s action largely depend on the specific reaction in which it is involved . As a versatile reagent, MESNP has proven instrumental in the synthesis of compounds like polymers, pharmaceuticals, and agrochemicals . Therefore, the results of its action can vary widely based on the context of its use.
Action Environment
MESNP exhibits exceptional stability in highly acidic environments . This stability, combined with its high base lability, allows it to function effectively under a range of conditions . Furthermore, it resists hydrogenation without interfering with catalyst activity . These properties suggest that MESNP’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
It is known to function as a reagent to introduce the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity which enhances solubility in polar solvents . The MSOC group resists hydrogenation but does not poison the catalyst .
Molecular Mechanism
It is postulated to function as a nucleophile, facilitating the creation of novel products by forming a covalent bond with an electrophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate typically involves the reaction of 2-(Methylsulphonyl)ethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate has a broad spectrum of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various compounds, including polymers and pharmaceuticals.
Biology: The compound is utilized in the synthesis of peptide-based drugs and vaccines.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulphonyl)ethanol: Used in the synthesis of phenols from aryl fluorides.
4-Nitrophenyl chloroformate: A reagent used in the synthesis of carbamates and carbonates.
Uniqueness
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is unique due to its combination of extreme acid stability, high base lability, and high polarity, which enhances its solubility in polar solvents . These properties make it a valuable reagent in various chemical reactions and applications across multiple disciplines .
Properties
IUPAC Name |
2-methylsulfonylethyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVRASAASKOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201438 | |
Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53298-30-9 | |
Record name | Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53298-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulphonyl)ethyl 4-nitrophenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2BS2FG67P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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